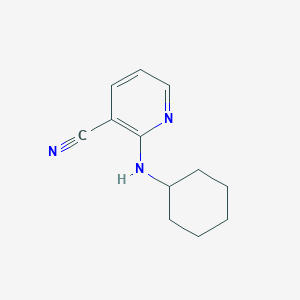

2-(Cyclohexylamino)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclohexylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVVPEUOVNJIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510638 | |

| Record name | 2-(Cyclohexylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77276-34-7 | |

| Record name | 2-(Cyclohexylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preliminary Technical Profile: 2-(Cyclohexylamino)nicotinonitrile (CAS 77276-34-7)

Preamble: Navigating the Landscape of a Niche Chemical Entity

In the vast field of chemical research and drug discovery, we often encounter compounds that, despite their intriguing structures, remain largely uncharacterized in public scientific literature. 2-(Cyclohexylamino)nicotinonitrile (CAS 77276-34-7) is one such molecule. While it belongs to the nicotinonitrile class—a scaffold recognized for its significant role in medicinal chemistry—specific data on this particular derivative is sparse.[1][2] This document serves not as an exhaustive guide, but as a foundational technical profile based on available data. It is designed to provide researchers with a consolidated starting point, highlighting both what is known and, more importantly, the extensive experimental validation that remains to be performed. The insights herein are derived from an analysis of the compound's structural class and general chemical principles, providing a logical framework for future investigation.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group and a cyclohexylamino group. The combination of the aromatic, electron-withdrawing pyridine-nitrile core and the bulky, lipophilic cyclohexyl moiety defines its chemical character.

Table 1: Chemical Identifiers and Computed Properties

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 77276-34-7 | [3] |

| Molecular Formula | C₁₂H₁₅N₃ | [3] |

| Molecular Weight | 201.27 g/mol | [3] |

| IUPAC Name | 2-(cyclohexylamino)pyridine-3-carbonitrile | [3] |

| SMILES | N(C1CCCCC1)C1=C(C#N)C=CC=N1 | [3] |

| InChI Key | UCVVPEUOVNJIJP-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 48.7 Ų | [3] |

| XLogP3 | 3.2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 |[3] |

Synthesis and Chemical Reactivity

Plausible Synthetic Strategy

While no specific, peer-reviewed synthesis protocol for this compound is readily available in the literature, a logical and common approach for its synthesis would involve a nucleophilic aromatic substitution reaction. This strategy would likely use a commercially available 2-halonicotinonitrile, such as 2-chloronicotinonitrile, as the starting material and cyclohexylamine as the nucleophile.

Hypothesized Reaction Scheme:

-

Reactants: 2-Chloronicotinonitrile and Cyclohexylamine

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).

-

Conditions: The reaction would likely require elevated temperatures and potentially a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl byproduct.

-

Purification: The crude product would necessitate purification, typically via column chromatography on silica gel.

A patent describing the synthesis of 2-aminonicotinonitrile intermediates provides context for the general reactivity of related precursors.[4]

Predicted Reactivity

The molecule possesses several reactive sites:

-

Pyridine Ring Nitrogen: Can act as a base or a ligand for metal coordination.

-

Nitrile Group: This versatile functional group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine.[5] These transformations make the compound a potentially useful intermediate for further chemical library development.[5]

-

Secondary Amine: The N-H bond of the cyclohexylamino group can participate in hydrogen bonding and can be deprotonated under strongly basic conditions.

Biological and Pharmacological Context (Extrapolated)

Disclaimer: No specific biological activity or mechanism of action has been published for this compound. The following discussion is an extrapolation based on the well-documented activities of the broader nicotinonitrile chemical class.

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2]

-

Anticancer Potential: Many substituted nicotinonitriles have been investigated as kinase inhibitors. The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. For example, derivatives have been explored as inhibitors of VEGFR-2 and PIM kinases, which are involved in tumor angiogenesis and cell proliferation.[1]

-

Antimicrobial and Antiviral Activity: The 2-pyridinone motif, structurally related to the aminopyridine core of the target compound, is found in molecules with documented antibacterial, antifungal, and antiviral properties.[6] Synthesized 2-oxonicotinonitrile derivatives have shown activity against Bacillus subtilis, SARS-CoV, and influenza A (H5N1).[6]

-

Anti-inflammatory Properties: The pyridine nucleus is present in compounds known to possess anti-inflammatory effects.[2]

The presence of the bulky cyclohexyl group would increase the lipophilicity of the molecule compared to simpler analogs, potentially influencing its cell permeability, metabolic stability, and target engagement profile. A logical first step in its biological evaluation would be to screen it in broad panels for anticancer, antimicrobial, and kinase inhibition activity.

Caption: A conceptual workflow for the initial investigation of a novel chemical entity like this compound.

Safety and Handling

A comprehensive, verified Safety Data Sheet (SDS) for this compound is not available in the public domain. However, SDS documents for structurally related nicotinonitriles, such as 2-chloronicotinonitrile and 2-phenoxynicotinonitrile, list hazards including acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[7][8]

Based on these analogs, the following minimum precautions are mandated:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

This information is advisory. A full risk assessment must be performed by qualified personnel before handling this compound.

Proposed Analytical Methodology

Validated analytical methods for this specific compound have not been published. A standard approach for purity determination and characterization would include:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 stationary phase (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water, likely with a modifier such as 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

-

Detection: UV detection, with the optimal wavelength determined by a UV scan (likely in the 250-270 nm range).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) coupled to a mass analyzer would be used to confirm the molecular weight (Expected [M+H]⁺ ≈ 202.13).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is essential for unambiguous structural confirmation.

These techniques, when used in concert, form a self-validating system for confirming the identity and purity of the synthesized compound.[9][10]

Caption: Structural components of this compound.

Conclusion and Future Directions

This compound is a chemical entity with a foundation in a biologically significant scaffold but lacks specific, publicly available research. Its true potential is yet to be unlocked. This profile serves as a starting point, providing a structural identity, a plausible synthetic route, and a logical, albeit speculative, framework for its biological investigation based on its chemical class. The immediate and necessary next steps for any research program involving this compound are clear: development of a robust synthesis, full analytical characterization, and broad biological screening to determine if it is a compound of interest or a stepping stone to more potent analogs.

References

-

Angene Chemical. (n.d.). This compound(CAS# 77276-34-7). Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Chemistry. [Link]

-

Al-Majid, A. M., et al. (2020). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic Chemistry. [Link]

-

Chembase.cn. (2025, May 20). 2-cyclohexylisonicotinonitrile - C12H14N2. Retrieved from [Link]

-

Maaroof, H. M., et al. (2022). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]

- Santilli, A. A., & Osdene, T. S. (1975). Process for producing 2-amino-nicotinonitrile intermediates.

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Al-Attas, A. A., et al. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions. Scientific Reports. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. angenesci.com [angenesci.com]

- 4. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 5. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]

- 6. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. hovione.com [hovione.com]

- 10. Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Cyclohexylamino)nicotinonitrile

This guide provides an in-depth exploration of the essential physicochemical properties of 2-(Cyclohexylamino)nicotinonitrile (CAS No. 77276-34-7), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering a practical framework for understanding, determining, and applying the core physicochemical characteristics of this molecule. We will delve into the causality behind experimental choices and provide self-validating protocols, ensuring a robust and reliable characterization workflow.

Compound Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. This compound is a substituted pyridine derivative, featuring a cyclohexylamine group at the 2-position and a nitrile group at the 3-position of the pyridine ring.

The structural features—a lipophilic cyclohexyl group, a hydrogen bond donor (the secondary amine), and hydrogen bond acceptors (the pyridine nitrogen and the nitrile nitrogen)—dictate its physicochemical behavior and its potential interactions with biological targets.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| IUPAC Name | 2-(cyclohexylamino)pyridine-3-carbonitrile | [1] |

| CAS Number | 77276-34-7 | [1][2] |

| Molecular Formula | C₁₂H₁₅N₃ | [1] |

| Molecular Weight | 201.27 g/mol | [1] |

| InChI Key | UCVVPEUOVNJIJP-UHFFFAOYSA-N | [1] |

| SMILES | N(C1CCCCC1)C1=C(C#N)C=CC=N1 |[1] |

It is critical to note that a structural isomer, 2-(cyclohexylamino)isonicotinonitrile (CAS 127680-82-4), exists where the nitrile group is at the 4-position. Data for this isomer, such as melting and boiling points, should not be conflated with the title compound.[3][4][5]

Core Physicochemical Properties: A Data-Driven Overview

The physicochemical profile of a molecule is a key determinant of its pharmaceutical viability, influencing everything from solubility and absorption to metabolism and formulation. Comprehensive experimental data for this compound is not widely published. One major supplier explicitly notes that they do not collect analytical data for this product and that the buyer is responsible for confirming its identity and purity. This underscores the importance of the robust experimental determination outlined in this guide.

The following table summarizes available computed and predicted data, which serve as valuable initial estimates.

Table 2: Summary of Physicochemical Properties

| Property | Value | Type | Source & Notes |

|---|---|---|---|

| logP (Octanol/Water) | 3.2 | Computed (XLogP3) | [1] Indicates significant lipophilicity. |

| Topological Polar Surface Area (TPSA) | 48.7 Ų | Computed | [1] Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 1 | Computed | [1] |

| Hydrogen Bond Acceptors | 3 | Computed | [1] |

| Rotatable Bonds | 2 | Computed | [1] Indicates a degree of conformational flexibility. |

| pKa (Acid Dissociation Constant) | 3.33 ± 0.10 | Predicted | [6] Note: This is for the analog 2-(cyclopropylamino)nicotinonitrile. |

| Melting Point | 86-87 °C | Experimental | [3][4][5] Caution: This value is for the isomer 2-(cyclohexylamino)isonicotinonitrile. |

| Boiling Point | 355.2 ± 27.0 °C | Predicted |[3][4] Caution: This value is for the isomer 2-(cyclohexylamino)isonicotinonitrile. |

Experimental Determination of Key Properties

Given the scarcity of verified data, this section provides detailed, field-proven protocols for characterizing this compound. The choice of methodology is driven by the compound's predicted properties—namely, its high lipophilicity and potential for low aqueous solubility.

Solubility Determination (Shake-Flask Method, OECD Guideline 105)

Causality: The high predicted logP (3.2) suggests that aqueous solubility will be low. Therefore, a sensitive analytical technique like HPLC-UV is required for quantification. The shake-flask method is the gold standard for determining thermodynamic solubility, providing a fundamental parameter for drug development.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached. The system is self-validating when consecutive measurements show no further increase in solute concentration.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze it using a validated HPLC-UV method against a standard curve of known concentrations.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL at each pH.

Caption: Shake-Flask Solubility Determination Workflow.

Lipophilicity (logP) Determination

Causality: The partition coefficient (logP) is a critical measure of a drug's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Given the computed logP of 3.2, the shake-flask method is appropriate.

Protocol:

-

System Preparation: Prepare a biphasic system of n-octanol and a relevant aqueous buffer (typically pH 7.4 to mimic physiological conditions). Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing them to separate.

-

Compound Addition: Dissolve a known amount of this compound in the n-octanol phase.

-

Partitioning: Add a known volume of the aqueous phase and shake the mixture vigorously for several hours to facilitate partitioning.

-

Phase Separation: Centrifuge the sample to ensure a clean separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).

Ionization Constant (pKa) Determination

Causality: The pKa value is essential for predicting a compound's charge state at different physiological pH values, which profoundly impacts solubility, permeability, and receptor binding. The pyridine nitrogen and the secondary amine are potential sites of protonation. A potentiometric or UV-spectrophotometric titration is the standard method for experimental determination.

Protocol (UV-Spectrophotometric Titration):

-

Solution Preparation: Prepare a stock solution of the compound in a co-solvent like methanol or DMSO if aqueous solubility is low, then dilute into a series of buffers covering a wide pH range (e.g., pH 1 to 12).

-

Spectral Acquisition: Record the UV-Vis spectrum of the compound in each buffer. The protonated and neutral species will have distinct spectra.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change between species is maximal) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

Caption: UV-Metric pKa Determination Workflow.

Structural and Thermal Analysis

Spectroscopic Characterization

To confirm the identity and purity of this compound, a full suite of spectroscopic analyses is mandatory.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The ¹H NMR should show characteristic signals for the cyclohexyl protons, the aromatic protons on the pyridine ring, and the N-H proton. 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals unambiguously.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expect to see a sharp absorption band around 2220-2240 cm⁻¹ for the nitrile (C≡N) group and a peak in the 3300-3500 cm⁻¹ region for the N-H stretch of the secondary amine.

Thermal Properties

-

Melting Point: This should be determined experimentally using a calibrated melting point apparatus. It is a crucial indicator of purity.

-

Differential Scanning Calorimetry (DSC): DSC provides a more detailed thermal profile, including the melting point, heat of fusion, and information about potential polymorphs.

Implications for Drug Development

The physicochemical properties of this compound, even when estimated, provide critical insights for its development as a potential therapeutic agent.

-

Solubility and Formulation: The high lipophilicity (predicted logP of 3.2) strongly suggests that the compound will have low aqueous solubility. This is a significant challenge for formulation, particularly for intravenous administration. For oral delivery, poor solubility can limit dissolution rate and, consequently, bioavailability (a "BCS Class II" type behavior is likely). Formulation strategies such as amorphous solid dispersions, salt formation (if the pKa is suitable), or lipid-based formulations may be required.

-

Permeability and Absorption: The TPSA of 48.7 Ų is well within the range associated with good membrane permeability and oral absorption. The high logP also favors passive diffusion across cell membranes. Therefore, if the compound can be adequately dissolved in the gastrointestinal tract, it is likely to be well-absorbed.

-

Target Engagement: The molecule's ability to act as both a hydrogen bond donor and acceptor, combined with its lipophilic character, will govern its binding affinity and selectivity for its biological target.

Conclusion

This compound is a molecule with a physicochemical profile that presents both opportunities and challenges for drug development. Its predicted high permeability is favorable for absorption, but its anticipated low aqueous solubility requires careful consideration and strategic formulation development. This guide provides the necessary framework and detailed protocols for researchers to experimentally validate these predicted properties, thereby enabling a data-driven approach to advancing this compound through the discovery and development pipeline. The emphasis on robust, self-validating experimental methodologies ensures the generation of high-quality, reliable data essential for making informed decisions in pharmaceutical research.

References

-

ChemicalBook. (n.d.). 2-(cyclohexylamino)isonicotinonitrile | 127680-82-4. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclohexylidenemalononitrile. PubChem Compound Summary for CID 20365. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(cyclopropylamino)nicotinonitrile (C9H9N3). Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 77276-34-7). Retrieved from [Link]

-

Akbarikalani, N., Amiri, K., Al-Harrasi, A., & Balalaie, S. (2020). Copper (triazole-5-yl)methanamine complexes onto MCM-41: synthesis of pyridine containing pseudopeptides through 6-endo-dig cyclization of 1,5-enynes - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. 77276-34-7|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(cyclohexylamino)isonicotinonitrile CAS#: 127680-82-4 [m.chemicalbook.com]

- 4. 2-(cyclohexylamino)isonicotinonitrile | 127680-82-4 [amp.chemicalbook.com]

- 5. 2-(cyclohexylamino)isonicotinonitrile | 127680-82-4 [amp.chemicalbook.com]

- 6. 2-(cyclopropylamino)nicotinonitrile | 52583-90-1 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

Introduction: The Imperative for Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 2-(Cyclohexylamino)nicotinonitrile

In the landscape of drug discovery and materials science, heterocyclic compounds are of paramount importance, with scaffolds like nicotinonitrile forming the basis of numerous biologically active agents.[1][2] this compound (Molecular Formula: C₁₂H₁₅N₃, Molecular Weight: 201.27 g/mol ) is one such molecule, presenting a unique combination of a polar, aromatic pyridine ring system and a nonpolar, aliphatic cyclohexyl group.[3][4] The precise arrangement of these components dictates the molecule's physicochemical properties and its potential interactions with biological targets.[5] Therefore, the unambiguous elucidation of its structure is not merely an academic exercise but a foundational requirement for any further research or development.

This guide eschews a rigid, templated approach. Instead, it presents a logical, field-proven workflow that leverages a suite of orthogonal analytical techniques. Our philosophy is one of a self-validating system, where data from each method corroborates and builds upon the others, culminating in a single, irrefutable structural assignment. We will explore not just the "how" but the critical "why" behind each experimental choice, providing the in-depth perspective of an experienced application scientist.

The Strategic Workflow: An Integrated Analytical Approach

The modern process of structure elucidation relies on the synergistic application of multiple spectroscopic techniques.[6][7] No single method provides all the necessary information, but together they construct a complete picture of the molecular architecture.[8][9] Our strategy begins with determining the molecular formula, proceeds to identify the constituent functional groups, maps the atomic connectivity, and culminates in the definitive determination of the three-dimensional structure.

Caption: A strategic workflow for structure elucidation.

Part 1: Foundational Analysis - Molecular Weight and Functional Groups

Mass Spectrometry (MS): Establishing the Molecular Formula

Expertise & Experience: The first and most fundamental question in any structure elucidation is "What is the molecular formula?" High-resolution mass spectrometry (HRMS) provides the most direct answer by measuring the mass-to-charge ratio (m/z) with exceptional accuracy, allowing for the determination of the elemental composition.

The electron ionization (EI) mass spectrum of a pyridine derivative often shows a prominent molecular ion peak (M⁺).[10] The fragmentation pattern can also offer initial structural clues; for instance, the fragmentation of the cyclohexyl ring and characteristic losses from the pyridine ring can be anticipated.[11][12]

Data Presentation: Expected Mass Spectrometry Data

| Ion | Description | Expected m/z (Monoisotopic) |

| [M]⁺ | Molecular Ion | 201.1266 |

| [M+H]⁺ | Protonated Molecule (ESI/CI) | 202.1344 |

| [M-C₆H₁₀]⁺· | Loss of cyclohexene | 119.0456 |

| [C₅H₄N-CN]⁺ | Pyridine ring fragment | 78.0344 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode. The accurate mass of the [M+H]⁺ ion will be used to confirm the elemental composition (C₁₂H₁₅N₃).

-

Analysis: Use the instrument's software to calculate the molecular formula from the measured accurate mass, ensuring the result matches the expected C₁₂H₁₆N₃⁺ for the protonated species.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] For this compound, we expect to see characteristic vibrations for the nitrile, the secondary amine, the aromatic ring, and the aliphatic C-H bonds. The presence or absence of these key bands provides immediate and crucial validation of the proposed structure.

The nitrile (C≡N) stretch is particularly diagnostic, appearing in a region of the spectrum that is often uncongested.[13][14] Similarly, the N-H stretch of the secondary amine provides a clear signature.[15]

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | ~2225 cm⁻¹ | Strong, Sharp |

| Secondary Amine (N-H) | Stretch | ~3350-3310 cm⁻¹ | Medium, Sharp |

| Aromatic C-H | Stretch | >3000 cm⁻¹ | Medium-Weak |

| Aliphatic C-H (Cyclohexyl) | Stretch | <3000 cm⁻¹ (e.g., 2930, 2855) | Strong |

| Aromatic Ring (C=C, C=N) | Stretch | ~1600-1450 cm⁻¹ | Medium-Strong |

| Secondary Amine (N-H) | Bend (Wag) | ~910-665 cm⁻¹ | Strong, Broad |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan with the clean, empty ATR accessory to account for atmospheric H₂O and CO₂.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to the expected values to confirm the presence of the nitrile, secondary amine, and other structural motifs.[16]

Part 2: Definitive Connectivity - The Power of NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules in solution.[17][18] It provides detailed information about the chemical environment, count, and connectivity of atoms. By integrating data from both ¹H and ¹³C NMR, we can piece together the molecular skeleton with high confidence.

For this compound, we anticipate signals corresponding to three distinct regions: the aromatic pyridine ring, the aliphatic cyclohexyl group, and the secondary amine proton. The chemical shifts, integration (for ¹H), and coupling patterns are all critical pieces of the puzzle.[19]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.[17]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve high homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For enhanced analysis, 2D experiments like COSY (H-H correlation) and HSQC (H-C correlation) can be performed to definitively assign connectivity.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick all peaks for both spectra.

Data Presentation: Expected NMR Spectral Data (in CDCl₃)

¹H NMR:

| Protons | Multiplicity | Integration | Expected Chemical Shift (δ, ppm) | Rationale |

| Pyridine H-6 | dd | 1H | ~8.2-8.4 | Deshielded by adjacent ring nitrogen. |

| Pyridine H-4 | dd | 1H | ~7.5-7.7 | Aromatic proton. |

| Pyridine H-5 | dd | 1H | ~6.7-6.9 | Aromatic proton. |

| N-H | br s | 1H | ~5.0-6.0 | Exchangeable proton, broad signal. |

| Cyclohexyl CH (α to N) | m | 1H | ~3.5-3.8 | Deshielded by attachment to nitrogen. |

| Cyclohexyl CH₂ | m | 10H | ~1.2-2.0 | Complex multiplet for the remaining aliphatic protons. |

¹³C NMR:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Pyridine C-2 (C-NH) | ~158-160 | Carbon attached to two nitrogen atoms (ring N and amino N). |

| Pyridine C-6 | ~150-152 | Aromatic carbon adjacent to ring nitrogen.[19] |

| Pyridine C-4 | ~138-140 | Aromatic carbon. |

| Pyridine C-5 | ~115-117 | Aromatic carbon. |

| Nitrile (C≡N) | ~117-119 | Characteristic shift for a nitrile carbon. |

| Pyridine C-3 (C-CN) | ~90-92 | Shielded carbon attached to the nitrile group. |

| Cyclohexyl C-1 (CH-N) | ~52-55 | Aliphatic carbon attached to nitrogen. |

| Cyclohexyl C-2, C-6 | ~32-35 | Aliphatic carbons. |

| Cyclohexyl C-3, C-5 | ~25-27 | Aliphatic carbons. |

| Cyclohexyl C-4 | ~24-26 | Aliphatic carbon. |

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[20] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and conformational details that are inferred by other methods.[21] For novel compounds or those entering regulatory pathways, crystallographic data is often considered the definitive structural evidence.[22]

The primary challenge is often not the analysis itself but obtaining a high-quality single crystal suitable for diffraction.[22]

Experimental Protocol: Crystal Growth and X-ray Diffraction

-

Crystal Growth:

-

Method: Slow evaporation is a common starting point.

-

Solvent Selection: Screen various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) to find one in which the compound has moderate solubility.

-

Procedure: Prepare a nearly saturated solution of this compound. Filter the solution into a clean vial to remove dust particles. Cover the vial with a perforated cap to allow for slow evaporation over several days to weeks in a vibration-free environment.[22]

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in the path of a focused X-ray beam using a modern diffractometer. The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is recorded by a detector.[21]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, atomic positions are determined (structure solution). These positions are then refined against the experimental data to produce the final, highly accurate molecular structure.[20]

Synthesis of Evidence: A Self-Validating Conclusion

The power of this multi-faceted approach lies in the convergence of data. Each piece of information acts as a check on the others, creating a robust and self-validating structural proof.

Caption: Integration of orthogonal analytical data for structural validation.

The mass spectrum confirms the elemental composition of C₁₂H₁₅N₃. The IR spectrum validates the presence of the key nitrile and secondary amine functional groups. NMR spectroscopy then meticulously maps out the proton and carbon skeletons, confirming the 2,3-disubstituted pyridine ring and the attached cyclohexylamino moiety. Finally, X-ray crystallography provides the definitive, three-dimensional structure, leaving no room for ambiguity. This comprehensive and logical workflow ensures the highest degree of scientific integrity and trustworthiness in the structural elucidation of this compound.

References

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Retrieved from [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term. Retrieved from [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

-

ACS Publications. (1967). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

MDPI. (2021). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 77276-34-7). Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. Retrieved from [Link]

-

MassBank. (2016). Pyridine; LC-ESI-QFT; MS2. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Astronomy & Astrophysics. (2018). Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]

-

LookChem. (2025). 2-cyclohexylisonicotinonitrile. Retrieved from [Link]

-

Jack Westin. (n.d.). NMR Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

-

PubChem. (2026). Nicotinic acid, 2-(cyclohexylamino)-. Retrieved from [Link]

- Google Patents. (1975). Process for producing 2-amino-nicotinonitrile intermediates.

-

PubChemLite. (2025). 2-(cyclopropylamino)nicotinonitrile (C9H9N3). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. angenesci.com [angenesci.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. fiveable.me [fiveable.me]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 10. Pyridine [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. fiveable.me [fiveable.me]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. jackwestin.com [jackwestin.com]

- 19. Pyridine - Wikipedia [en.wikipedia.org]

- 20. mkuniversity.ac.in [mkuniversity.ac.in]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to 2-(Cyclohexylamino)nicotinonitrile: Elucidating Molecular Structure for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Cyclohexylamino)nicotinonitrile, a molecule of significant interest to researchers in medicinal chemistry and materials science. The structural elucidation of such compounds is paramount for understanding their reactivity, biological activity, and potential applications. This document offers a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and established experimental protocols. The insights provided herein are designed to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction to this compound

This compound (Molecular Formula: C₁₂H₁₅N₃, Molecular Weight: 201.27 g/mol ) is a substituted pyridine derivative. Its structure comprises a nicotinonitrile core, which is a pyridine ring substituted with a nitrile group, and a cyclohexylamino substituent at the 2-position. The accurate characterization of this molecule is the foundation of any further investigation into its properties. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure and purity of synthesized batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

The Rationale Behind NMR Experimental Design

The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm, which typically does not interfere with the signals of interest.[1] The concentration of the sample is also a key parameter; a concentration of 5-25 mg in approximately 0.6 mL of solvent is generally sufficient for ¹H NMR, while ¹³C NMR may require a slightly higher concentration to achieve a good signal-to-noise ratio in a reasonable time.[2][3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Accurately weigh 10-20 mg of this compound.[2]

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[2]

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

-

Instrument Setup : Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.[1]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Data Acquisition : Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz spectrometer.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

NMR Experimental Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift correlation tables and computational prediction tools.[5][6][7]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | dd | 1H | H-6 (Pyridine) |

| ~7.55 | dd | 1H | H-4 (Pyridine) |

| ~6.60 | dd | 1H | H-5 (Pyridine) |

| ~5.50 | br s | 1H | N-H |

| ~3.80 | m | 1H | H-1' (Cyclohexyl CH) |

| ~2.00 | m | 2H | H-2', H-6' (Cyclohexyl CH₂) |

| ~1.75 | m | 2H | H-2', H-6' (Cyclohexyl CH₂) |

| ~1.60 | m | 1H | H-4' (Cyclohexyl CH₂) |

| ~1.40 | m | 2H | H-3', H-5' (Cyclohexyl CH₂) |

| ~1.25 | m | 2H | H-3', H-5' (Cyclohexyl CH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C-2 (Pyridine) |

| ~152.0 | C-6 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~118.0 | C≡N |

| ~112.0 | C-5 (Pyridine) |

| ~92.0 | C-3 (Pyridine) |

| ~52.0 | C-1' (Cyclohexyl) |

| ~33.0 | C-2', C-6' (Cyclohexyl) |

| ~26.0 | C-4' (Cyclohexyl) |

| ~25.0 | C-3', C-5' (Cyclohexyl) |

Interpretation of the NMR Spectra

-

¹H NMR: The aromatic region is expected to show three distinct signals for the pyridine ring protons, with their characteristic doublet of doublets (dd) splitting patterns arising from ortho and meta couplings. The H-6 proton is the most deshielded due to its proximity to the electronegative nitrogen atom. The N-H proton is expected to appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent. The cyclohexyl group will show a complex set of overlapping multiplets in the aliphatic region (1.0-4.0 ppm). The methine proton (H-1') attached to the nitrogen will be the most downfield of the cyclohexyl signals.

-

¹³C NMR: The spectrum will display ten distinct signals, corresponding to the ten unique carbon environments in the molecule. The carbon atoms of the pyridine ring will appear in the aromatic region (90-160 ppm), with C-2 being the most deshielded due to its direct attachment to two nitrogen atoms (the ring nitrogen and the amino nitrogen). The nitrile carbon (C≡N) will have a characteristic signal around 118 ppm. The carbon attached to the nitrile group (C-3) is expected to be significantly shielded. The cyclohexyl carbons will appear in the upfield region (25-55 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

The Rationale Behind IR Experimental Design

For a solid sample like this compound, a common and effective preparation method is the thin solid film technique. This involves dissolving a small amount of the compound in a volatile solvent, depositing it onto an IR-transparent salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8][9] This method avoids the characteristic C-H stretching bands of mulling agents like Nujol oil that could interfere with the spectrum.[10][11]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation : Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[9]

-

Using a pipette, apply a drop of the solution to the surface of a clean, dry NaCl or KBr salt plate.

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectroscopy Experimental Workflow

Caption: Workflow for IR sample preparation and data acquisition.

Expected IR Spectroscopic Data

The following table lists the expected characteristic absorption bands for the functional groups present in this compound.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3300 | N-H stretch | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 2950 - 2850 | Aliphatic C-H stretch | Strong |

| 2230 - 2210 | C≡N stretch | Strong, Sharp |

| 1620 - 1580 | C=N and C=C stretches (Pyridine ring) | Medium-Strong |

| 1500 - 1400 | C=C stretch (Pyridine ring) | Medium |

| 1450 | CH₂ bend | Medium |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The sharp, strong absorption band in the 2230-2210 cm⁻¹ region is highly characteristic of the nitrile (C≡N) group.[12] A medium intensity band around 3350 cm⁻¹ will indicate the N-H stretch of the secondary amine. Strong bands between 2950 and 2850 cm⁻¹ confirm the presence of the aliphatic C-H bonds of the cyclohexyl group. Aromatic C-H stretches are expected just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, but the characteristic C=N and C=C stretching vibrations of the pyridine ring should be observable in the 1620-1400 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for identification and structural elucidation.[13][14]

The Rationale Behind MS Experimental Design

For a relatively small and thermally stable organic molecule like this compound, EI-MS is an excellent choice.[15] The sample is first vaporized and then bombarded with high-energy electrons (typically 70 eV).[14][16] This process is energetic enough to not only ionize the molecule to form a molecular ion (M⁺˙) but also to induce characteristic fragmentation patterns that are invaluable for confirming the structure.[17]

Experimental Protocol: MS Data Acquisition

-

Sample Introduction : Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC).

-

Volatilization : Heat the sample under vacuum to produce gaseous molecules.

-

Ionization : Bombard the gaseous molecules with a beam of 70 eV electrons.[14]

-

Ion Acceleration : Accelerate the resulting positively charged ions through an electric field.

-

Mass Analysis : Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Experimental Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrometric Data

The following table lists the predicted major ions and their corresponding mass-to-charge ratios for this compound.

Table 4: Predicted Major Ions in the EI Mass Spectrum

| m/z | Ion | Notes |

| 201 | [C₁₂H₁₅N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 172 | [M - C₂H₅]⁺ | Loss of an ethyl radical from cyclohexyl |

| 158 | [M - C₃H₇]⁺ | Loss of a propyl radical from cyclohexyl |

| 144 | [M - C₄H₉]⁺ | Loss of a butyl radical from cyclohexyl |

| 119 | [C₇H₅N₂]⁺ | Cleavage of the N-cyclohexyl bond |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Interpretation of the Mass Spectrum

The mass spectrum should exhibit a clear molecular ion peak at m/z = 201, which corresponds to the molecular weight of the compound. The presence of this peak is crucial for confirming the molecular formula.[17] A series of peaks resulting from the fragmentation of the cyclohexyl ring are expected, with losses of alkyl radicals.[18][19] A prominent peak at m/z 119 would arise from the cleavage of the bond between the nitrogen and the cyclohexyl ring, resulting in a stable aminopyridine fragment. The observation of a peak at m/z 83, corresponding to the cyclohexyl cation, would further support the proposed structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups such as the nitrile and the secondary amine, and mass spectrometry verifies the molecular weight and provides valuable information about the molecular structure through its fragmentation pattern. This guide provides the foundational spectroscopic data and protocols necessary for researchers to confidently identify and utilize this compound in their scientific pursuits.

References

- University of Manitoba. (n.d.). NMR Sample Preparation. Retrieved from a resource providing guidelines on preparing NMR samples.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from a document outlining methods for preparing samples for FT-IR spectroscopy.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from a guide on preparing solid samples for IR spectroscopy.[8]

- Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from an excerpt on NMR sample preparation from a larger work by Joseph P. Hornak, Ph.D.

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from a blog post detailing the procedure for NMR sample preparation.[2]

- Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from an article discussing various sampling techniques for solid organic compounds.

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from a document providing guidelines for preparing high-quality NMR samples.[3]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from a guide on NMR sample preparation.[1]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from an article explaining various ionization methods in mass spectrometry.[13]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from a text on the principles and methods of IR spectroscopy.[11]

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from a presentation on solid sampling techniques in IR.

-

Creative Proteomics. (n.d.). Electron Ionization. Retrieved from a description of the principles and applications of electron ionization.[15]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from an overview of various ionization techniques in mass spectrometry.[16]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from a detailed explanation of the electron ionization process.[14]

- University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from a thesis on ML-based NMR chemical shift prediction.

- Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from a software page for NMR prediction.[6]

-

YouTube. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw?. Retrieved from a video tutorial on using ChemDraw for NMR prediction.[20]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from a guide on fragmentation patterns in mass spectrometry.[18]

- ResearchGate. (2025, August 6). ChemInform Abstract: Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from an online tool for predicting ¹³C NMR spectra.[7]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from an explanation of fragmentation in mass spectrometry.[17]

- West Virginia University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- ACS Publications. (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Retrieved from a research article on IR spectra analysis.

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from an online tool for IR spectra prediction.[21]

- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.

-

ScienceDirect. (2009). 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles. Retrieved from a research article on the IR spectroscopy of nitriles.[12]

-

University of Alabama at Birmingham. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. Retrieved from a presentation on ion fragmentation.[22]

-

GitHub. (n.d.). rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. Retrieved from a repository on predicting structure from IR spectra.[23]

- ResearchGate. (n.d.). Calculated vs. experimental IR spectrum of pyrimidine in CS 2....

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. scribd.com [scribd.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 6. acdlabs.com [acdlabs.com]

- 7. Visualizer loader [nmrdb.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. whitman.edu [whitman.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. IR spectra prediction [cheminfo.org]

- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 23. GitHub - rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra [github.com]

synthesis of 2-(Cyclohexylamino)nicotinonitrile

An In-depth Technical Guide to the Synthesis of 2-(Cyclohexylamino)nicotinonitrile

Abstract: This guide provides a comprehensive technical overview of the synthetic routes to this compound (CAS No. 77276-34-7), a valuable heterocyclic intermediate. We will explore two primary and robust methodologies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern palladium-catalyzed Buchwald-Hartwig Amination. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide synthetic strategy.

Introduction

This compound is a substituted pyridine derivative characterized by a cyclohexylamine group at the 2-position and a nitrile group at the 3-position. The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][2] The synthesis of such compounds is a critical step in the discovery and development of new therapeutic agents. This guide delves into the core chemical principles and practical execution of its synthesis, providing the necessary framework for its efficient and reliable production in a laboratory setting.

Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most direct and classical approach to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of an electron-withdrawing group.

Principle and Mechanism

Heteroaromatic rings like pyridine are electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (2-) and para (4-) to the ring nitrogen.[3] The presence of the strongly electron-withdrawing nitrile (-CN) group on the nicotinonitrile backbone further activates the ring system towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism.[4]

-

Nucleophilic Addition: The nucleophile, cyclohexylamine, attacks the C2 carbon of 2-chloronicotinonitrile, which bears the leaving group (chloride). This step temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

-

Elimination: The aromaticity is restored through the expulsion of the chloride leaving group, yielding the final substituted product. This step is typically irreversible and drives the reaction to completion. Due to the energy barrier of disrupting the aromatic system, these reactions often require heat.[4]

Detailed Experimental Protocol

This protocol is a representative procedure for the SNAr reaction.

Materials:

-

2-Chloronicotinonitrile (1.0 eq)

-

Cyclohexylamine (1.2 - 1.5 eq)

-

Solvent (e.g., Ethanol, N-Methyl-2-pyrrolidone (NMP), or neat conditions)

-

Base (optional, e.g., K₂CO₃ or Et₃N, 1.5 eq) to scavenge HCl byproduct.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinonitrile (1.0 eq).

-

Add the solvent of choice (e.g., ethanol, 5-10 mL per gram of starting material). If running neat, omit the solvent.

-

Add cyclohexylamine (1.2 eq) to the flask. If a base is used, add it at this stage.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Part 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] It serves as an excellent, albeit more complex, alternative to SNAr, especially for less reactive aryl halides or when milder conditions are required.[7]

Principle and Mechanism

This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[8] The generally accepted mechanism proceeds through a catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-chloronicotinonitrile, breaking the C-Cl bond and forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (cyclohexylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are often employed to facilitate the key steps of oxidative addition and reductive elimination.[9][10]

Detailed Experimental Protocol

This protocol is a representative procedure for a Buchwald-Hartwig amination.

Materials:

-

2-Chloronicotinonitrile (1.0 eq)

-

Cyclohexylamine (1.1 eq)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

Inert Atmosphere: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or a glovebox.

-

To a dry Schlenk flask, add the palladium precursor, phosphine ligand, and base.

-

Evacuate and backfill the flask with the inert gas (repeat 3 times).

-

Add the anhydrous, degassed solvent via syringe, followed by 2-chloronicotinonitrile and cyclohexylamine.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 77276-34-7 | [11][12] |

| Molecular Formula | C₁₂H₁₅N₃ | [11] |

| Molecular Weight | 201.27 g/mol | |

| IUPAC Name | 2-(cyclohexylamino)pyridine-3-carbonitrile | [11] |

| Appearance | Expected to be a solid at room temperature | - |

| Storage | Store in a cool, dry place away from light | [12] |

Table 2: Comparison of Synthetic Routes

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Catalyst | None required (thermal) | Palladium precursor (e.g., Pd₂(dba)₃) |

| Ligand | None required | Required (e.g., bulky phosphine ligands) |

| Base | Optional (to scavenge acid) | Required (strong base like NaOt-Bu) |

| Temperature | Generally higher (80-150 °C) | Generally moderate (80-110 °C) |

| Atmosphere | Air or inert | Strict inert atmosphere required |

| Cost & Simplicity | Lower cost, operationally simpler | Higher cost, more complex setup |

| Scope | Good for activated substrates | Broader scope, milder conditions |

| Waste | Primarily solvent and salts | Palladium, ligand, solvent, and salts |

Conclusion

The can be reliably achieved through two primary methods. The Nucleophilic Aromatic Substitution (SNAr) pathway offers a straightforward, cost-effective, and operationally simple route that is well-suited for the activated 2-chloronicotinonitrile substrate. For situations requiring milder conditions or for substrates less amenable to SNAr, the Buchwald-Hartwig amination provides a powerful and versatile, albeit more resource-intensive, alternative. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and the need for generality across different substrates.

References

-

MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Available from: [Link]

-

ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]

-

PubMed Central (PMC). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Available from: [Link]

-

YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Available from: [Link]

- Google Patents. Process for producing 2-amino-nicotinonitrile intermediates.

-

Angene Chemical. This compound(CAS# 77276-34-7). Available from: [Link]

-

ACS Publications. 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Available from: [Link]

-

YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available from: [Link]

-

National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

-

ResearchGate. Amination of 2-halopyridines. [a]. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Organic Syntheses. 2-chloronicotinonitrile. Available from: [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

-

PubChem - NIH. 2-Aminoisonicotinonitrile. Available from: [Link]

-

PubChem - NIH. 2-Cyclohexylidenemalononitrile. Available from: [Link]

-

PubChem - NIH. 2-Chloronicotinonitrile. Available from: [Link]

-

Organic Syntheses. nicotinonitrile. Available from: [Link]

-

ResearchGate. A Review on The Chemistry of Nicotinonitriles and Their applications. Available from: [Link]

-

PubMed Central (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available from: [Link]

-

ResearchGate. Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base.. Available from: [Link]

-

PubMed - NIH. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Available from: [Link]

-

Wikipedia. Chichibabin reaction. Available from: [Link]

-

PubChem - NIH. Cyclohexylamine. Available from: [Link]

- Google Patents. Synthesis of nicotinic compounds.

- Google Patents. Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.

-

ResearchGate. Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Available from: [Link]

-

PubChem - NIH. Nicotinic acid, 2-(cyclohexylamino)-. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. jk-sci.com [jk-sci.com]

- 11. angenesci.com [angenesci.com]

- 12. This compound | 77276-34-7 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-(Cyclohexylamino)nicotinonitrile (C₁₂H₁₅N₃)

Introduction

Nicotinonitrile (3-cyanopyridine) and its derivatives represent a cornerstone scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] This class of compounds exhibits a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antioxidant properties.[2][3] The 2-substituted aminonicotinonitrile motif, in particular, is a privileged structure, granting access to a rich chemical space for the development of targeted therapeutics. This guide provides a comprehensive technical overview of a specific, yet promising, member of this family: 2-(Cyclohexylamino)nicotinonitrile .

With the molecular formula C₁₂H₁₅N₃, this compound merges the biologically active nicotinonitrile core with a lipophilic cyclohexyl moiety. This combination presents an intriguing profile for investigation, as the cyclohexyl group can enhance membrane permeability and van der Waals interactions within protein binding pockets, while the aminopyridine core provides key hydrogen bonding and aromatic interaction sites. This document serves as a detailed manual for the synthesis, characterization, and potential biological investigation of this compound, providing both theoretical grounding and practical, field-proven protocols.

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups. This section provides an essential baseline for characterization and quality control.

Core Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source / Method |

| IUPAC Name | 2-(cyclohexylamino)pyridine-3-carbonitrile | --- |

| Molecular Formula | C₁₂H₁₅N₃ | --- |

| Molecular Weight | 201.27 g/mol | Calculated |

| CAS Number | 77276-34-7 | --- |

| Appearance | Off-white to pale yellow solid (Predicted) | --- |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in Methanol | Predicted |

| LogP | ~3.5 (Predicted) | --- |

Predicted Spectroscopic Data & Interpretation

Spectroscopic analysis is critical for unambiguous structure verification. The following data is predicted based on established principles of NMR, IR, and Mass Spectrometry.

1.2.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring, the cyclohexyl group, and the amine proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~8.25 | dd | 1H | H6 (Pyridine) | The proton at position 6 is ortho to the ring nitrogen, causing significant deshielding. It will be split by H5 and H4. |

| ~7.50 | dd | 1H | H4 (Pyridine) | The proton at position 4 is deshielded by the ring system and the adjacent nitrile group. It will be split by H5 and H6. |

| ~6.70 | t | 1H | H5 (Pyridine) | The proton at position 5 is the most shielded of the aromatic protons and will appear as a triplet (or dd) from coupling to H4 and H6. |

| ~5.0-5.5 | br s | 1H | N-H | The amine proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is concentration and solvent-dependent.[4] |

| ~3.60 | m | 1H | CH -NH (Cyclohexyl) | The methine proton on the carbon attached to the nitrogen is deshielded by the electronegative amine group.[5] |

| ~1.20-2.00 | m | 10H | Cyclohexyl CH₂ | The ten remaining protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region. |

1.2.2 ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum provides a map of the unique carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~159.0 | C2 (Pyridine) | Carbon attached to the amino group (C-N) is highly deshielded.[6] |

| ~152.0 | C6 (Pyridine) | Aromatic carbon adjacent to the ring nitrogen.[7] |

| ~139.0 | C4 (Pyridine) | Aromatic carbon deshielded by the ring system. |

| ~118.0 | C≡N (Nitrile) | The nitrile carbon has a characteristic chemical shift in this region.[8] |

| ~115.0 | C5 (Pyridine) | Aromatic carbon, typically the most shielded in the pyridine ring. |

| ~92.0 | C3 (Pyridine) | Carbon attached to the nitrile group (C-CN) is significantly shielded. |

| ~52.0 | C H-NH (Cyclohexyl) | The methine carbon attached to nitrogen is shifted downfield. |

| ~33.0 | Cyclohexyl CH₂ | Carbons ortho to the C-N group. |

| ~25.0 | Cyclohexyl CH₂ | Carbons meta to the C-N group. |

| ~24.5 | Cyclohexyl CH₂ | Carbon para to the C-N group. |